3-(Difluoromethyl)-5-methylbenzaldehyde
Description
The Strategic Significance of Fluorine Substitution in Organic Molecules
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. nih.gov Due to its unique properties, including its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and high electronegativity (3.98 on the Pauling scale), fluorine can profoundly influence a molecule's biological and chemical characteristics. acs.org One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~109 kcal/mol), making it resistant to cleavage by metabolic enzymes. acs.org This allows medicinal chemists to block sites on a drug candidate that are susceptible to metabolic oxidation, thereby increasing the molecule's half-life and bioavailability. acs.orgmdpi.com
Furthermore, fluorine substitution can modulate several key physicochemical properties. Its strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and ability to permeate cell membranes. acs.orgchemxyne.com The introduction of fluorine can also increase a compound's lipophilicity, which can enhance its absorption and distribution within biological systems. mdpi.com In some cases, fluorinated molecules exhibit stronger binding affinity to target proteins, as the polarized C-F bond can participate in favorable electrostatic interactions and hydrogen bonding. nih.govchemxyne.com These combined effects underscore why a significant number of new drugs approved in recent years contain fluorine. acs.org
The Role of Benzaldehyde (B42025) Derivatives as Versatile Synthetic Precursors
Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, valued for their reactivity and versatility. wisdomlib.org As aromatic aldehydes, they serve as key intermediates in the chemical industry for the production of a wide array of more complex molecules, including pharmaceuticals, fragrances, and dyes. ontosight.ainih.gov The aldehyde functional group (–CHO) is highly reactive and participates in a broad range of chemical transformations. wikipedia.org
These derivatives readily undergo nucleophilic addition reactions, which form the basis for creating new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Classic reactions such as the Wittig, Grignard, and aldol (B89426) condensation reactions utilize benzaldehydes to construct elaborate molecular architectures. wikipedia.org For instance, they are precursors for synthesizing cinnamaldehyde (B126680) and styrene (B11656) derivatives. wikipedia.org The reactivity of the aromatic ring itself allows for further functionalization through electrophilic aromatic substitution, enabling the introduction of other substituents that fine-tune the molecule's properties. This dual reactivity of the aldehyde group and the aromatic ring makes benzaldehyde derivatives indispensable tools for synthetic chemists in creating new compounds for materials science and pharmaceutical research. wisdomlib.orgontosight.ai
Positioning of 3-(Difluoromethyl)-5-methylbenzaldehyde within Fluorinated Aromatic Scaffolds
This compound emerges as a specialized building block within the broader class of fluorinated aromatic compounds. It integrates the synthetic utility of the benzaldehyde core with the unique modulatory effects of a difluoromethyl (–CHF2) group. The –CHF2 group has garnered significant attention in medicinal chemistry because it acts as a lipophilic hydrogen bond donor, a property that distinguishes it from the more common trifluoromethyl (–CF3) group. mdpi.commdpi.com
The difluoromethyl moiety is considered an isostere and isopolar analogue of hydroxyl (–OH) and thiol (–SH) groups. mdpi.com This allows it to mimic the hydrogen-bonding capabilities of these groups while introducing the benefits of fluorination, such as increased metabolic stability and tuned lipophilicity. mdpi.com Therefore, incorporating the this compound scaffold into a larger molecule allows chemists to introduce a metabolically robust, hydrogen-bond-donating group with specific steric and electronic properties. The presence of the aldehyde function provides a reactive handle for subsequent chemical modifications, making this compound a valuable intermediate for synthesizing advanced pharmaceutical candidates and novel materials where precise control over intermolecular interactions is critical.
Chemical Compound Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H8F2O |
| Molecular Weight | 170.16 g/mol |
| CAS Number | 1205305-61-7 |
| SMILES | Cc1cc(cc(c1)C=O)C(F)F |
| InChI Key | BZJCMXQDRKJGSL-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethyl)-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6-2-7(5-12)4-8(3-6)9(10)11/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKNZUINZVIPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Difluoromethyl 5 Methylbenzaldehyde
Direct Difluoromethylation Approaches on Aromatic Systems
Direct C-H difluoromethylation of an existing aromatic ring offers an atom-economical and efficient route to introduce the difluoromethyl group. These methods can be broadly classified into electrophilic, nucleophilic, and radical-mediated strategies, each with its distinct advantages and substrate scope.
Electrophilic Difluoromethylation Reactions
Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic substrate with a reagent that serves as a source of an electrophilic "CHF2+" equivalent. While less common than nucleophilic or radical methods, certain reagents have been developed for this purpose. For the synthesis of 3-(Difluoromethyl)-5-methylbenzaldehyde, a plausible precursor would be 3,5-dimethylbenzaldehyde. The reaction would proceed via an electrophilic aromatic substitution mechanism, where the difluoromethylating agent attacks the aromatic ring, followed by rearomatization. The directing effects of the two methyl groups would favor substitution at the C1 or C5 positions (ortho and para to each methyl group). However, steric hindrance might influence the regioselectivity.
A key challenge in electrophilic difluoromethylation is the development of stable and reactive reagents. S-(Difluoromethyl)diarylsulfonium salts, such as S-(difluoromethyl)diphenylsulfonium tetrafluoroborate, are examples of reagents capable of transferring a difluoromethyl group to suitable nucleophiles, including electron-rich arenes.
Table 1: Plausible Electrophilic Difluoromethylation of a 3,5-Disubstituted Benzaldehyde (B42025) Derivative
| Starting Material | Reagent | Product | Notes |
|---|
Nucleophilic Difluoromethylation Strategies
Nucleophilic difluoromethylation is a more established and widely used approach. This strategy typically involves the reaction of an organometallic reagent derived from an aryl halide or triflate with a nucleophilic difluoromethylating agent. A viable synthetic route to this compound would start from a precursor such as 3-bromo-5-methylbenzaldehyde (B1341060) or (3-formyl-5-methylphenyl)boronic acid.
In one approach, 3-bromo-5-methylbenzaldehyde can undergo a transition-metal-catalyzed cross-coupling reaction with a difluoromethyl source. For instance, Ruppert's reagent (TMSCF3) can be activated by a fluoride (B91410) source to generate a nucleophilic trifluoromethyl species, which can then be reduced in situ to a difluoromethyl nucleophile. More direct methods involve the use of preformed difluoromethyl nucleophiles, such as those derived from difluoromethyl sulfones or sulfoxides.
Alternatively, (3-formyl-5-methylphenyl)boronic acid can be subjected to a copper- or palladium-catalyzed cross-coupling reaction with a difluoromethylating agent like TMSCF2H in the presence of a suitable initiator.
Table 2: Nucleophilic Difluoromethylation Approaches
| Precursor | Reagent System | Catalyst | Product |
|---|---|---|---|
| 3-Bromo-5-methylbenzaldehyde | TMSCF2H / Initiator | Palladium or Copper Catalyst | This compound |
Radical-Mediated Difluoromethylation Methods
Radical difluoromethylation has emerged as a powerful tool for the functionalization of aromatic and heteroaromatic compounds under mild reaction conditions. This method involves the generation of a difluoromethyl radical (•CHF2), which then adds to the aromatic ring. For the synthesis of this compound, a plausible starting material would be 3-methylbenzaldehyde (B113406).
The difluoromethyl radical can be generated from various precursors, such as zinc bis(difluoromethanesulfinate) (DFMS), bromodifluoromethane, or other commercially available reagents, upon treatment with a radical initiator (e.g., peroxides) or through photoredox catalysis. The regioselectivity of the radical addition is governed by the electronic properties of the substrate and the stability of the resulting radical intermediate. In the case of 3-methylbenzaldehyde, the reaction would likely yield a mixture of isomers, with the desired 3,5-disubstituted product being one of the components.
Table 3: Radical-Mediated Difluoromethylation
| Starting Material | •CHF2 Radical Precursor | Initiator/Catalyst | Product |
|---|---|---|---|
| 3-Methylbenzaldehyde | Zn(SO2CF2H)2 (DFMS) | Radical Initiator (e.g., t-BuOOH) | This compound (and other isomers) |
Functional Group Transformations for Difluoromethyl Group Introduction
An alternative to direct C-H functionalization is the introduction of the difluoromethyl group through the transformation of a pre-existing functional group on the aromatic ring. This approach often offers better control over regioselectivity.
Deoxofluorination of Carbonyl Precursors
One of the most direct and reliable methods for synthesizing gem-difluoro compounds is the deoxofluorination of the corresponding aldehyde. In this case, this compound can be prepared directly from 3,5-diformyltoluene (if one aldehyde can be selectively protected) or more practically from a precursor where the second formyl group is introduced after a prior functional group manipulation. A more straightforward precursor would be 3-formyl-5-methylbenzoic acid, which can be converted to the corresponding aldehyde.
The deoxofluorination of the aldehyde functional group is typically achieved using reagents such as diethylaminosulfur trifluoride (DAST) or its more thermally stable analogues like Deoxo-Fluor® and XtalFluor-E®. illinois.edu These reagents react with the aldehyde to form an intermediate that subsequently eliminates to give the gem-difluoride. The reaction conditions are generally mild, making this a highly attractive method.
Table 4: Deoxofluorination of an Aromatic Aldehyde
| Precursor Aldehyde | Deoxofluorinating Reagent | Product |
|---|---|---|
| 3-Methyl-5-formylbenzaldehyde | Diethylaminosulfur trifluoride (DAST) | This compound |
Transformation of Halogenated Precursors
The transformation of a dihalomethyl or trihalomethyl group into a difluoromethyl group provides another synthetic avenue. For instance, a precursor such as 3-(dichloromethyl)-5-methylbenzaldehyde or 3-(trichloromethyl)-5-methylbenzaldehyde could be subjected to a halogen exchange reaction or a reduction-fluorination sequence.
The conversion of a dichloromethyl group to a difluoromethyl group can be achieved using fluoride sources like antimony trifluoride (Swarts reaction) or other modern fluorinating agents. Similarly, a trichloromethyl group can be partially reduced and then fluorinated. This method's success is highly dependent on the selective transformation of the polyhalogenated methyl group in the presence of the aldehyde functionality, which might require protection of the aldehyde group during the transformation.
Table 5: Transformation of Halogenated Precursors
| Precursor | Reagent System | Product |
|---|---|---|
| 3-(Dichloromethyl)-5-methylbenzaldehyde | Fluorinating agent (e.g., SbF3) | This compound |
Convergent Synthesis Routes to the Benzaldehyde Core
Convergent synthesis strategies offer an efficient approach to complex molecules by constructing separate fragments of the target molecule and then assembling them. This methodology allows for flexibility and is often more efficient than linear syntheses for building the 1,3,5-trisubstituted benzaldehyde scaffold.
Construction of the Aromatic Ring System
The formation of the 1,3,5-trisubstituted benzene (B151609) core is a foundational step in a convergent approach. Such substitution patterns have widespread applications due to their unique properties. researchgate.net Various methods, including cyclocondensation and annulation reactions, can be employed to construct this core.
One effective strategy involves the cyclocondensation of acetyl-substituted organometallic complexes. For instance, the trimerization of compounds like acetylferrocene (B1663952) can be efficiently catalyzed by reagents such as a combination of ethanol (B145695) and tetrachlorosilane (B154696) to yield 1,3,5-trisubstituted benzenes. researchgate.net Another modern approach is the DBU-mediated [2+4] annulation of α,β-unsaturated carboxylic acids with α-cyano-β-methylenones, which provides a direct route to hetero-1,3,5-trisubstituted benzene rings. researchgate.netacs.org These methods allow for the assembly of a pre-functionalized aromatic ring that can be further elaborated.
Introduction of the Aldehyde Moiety
Once the substituted aromatic ring is available, the aldehyde group must be introduced. This can be achieved through the formylation of the ring or, more commonly in convergent syntheses, by transforming a suitable precursor group that is already in place.
A versatile method involves the use of Weinreb amides. A two-step, one-pot procedure allows for the reduction of a substituted N-methoxy-N-methylbenzamide with a reducing agent like diisobutylaluminum hydride (DIBAL-H) to form a stable aluminum hemiaminal intermediate. This intermediate protects the latent aldehyde, which can then undergo cross-coupling with organometallic reagents. rug.nlresearchgate.net Another efficient route is the conversion of benzal halides to the corresponding benzaldehydes. This transformation can be significantly accelerated using aqueous dimethylamine, which facilitates the hydrolysis to yield the pure aldehyde product, often within an hour. organic-chemistry.org
| Precursor Group | Reagents | Product | Reference |
| Weinreb Amide | 1. DIBAL-H 2. Organolithium Reagent | Substituted Benzaldehyde | rug.nlresearchgate.net |
| Benzal Halide | Aqueous Dimethylamine | Substituted Benzaldehyde | organic-chemistry.org |
| Nitrile | Raney alloy, Formic Acid | Substituted Benzaldehyde | chemicalbook.com |
Catalytic Approaches in the Synthesis of this compound
Catalytic methods, particularly those involving transition metals, provide powerful and efficient tools for installing key functional groups like the difluoromethyl moiety. These reactions often proceed under mild conditions with high functional group tolerance.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a versatile tool for C-C and C-H bond functionalization. A notable development is the palladium-catalyzed para-selective C-H difluoromethylation of aromatic carbonyls. rsc.org This method allows for the direct installation of the CF₂H group at the position para to a ketone or ester, demonstrating the potential for late-stage functionalization of complex molecules. Although this reaction is selective for the para position, it highlights the capability of palladium catalysts to mediate challenging C-H difluoromethylation.
Copper-Mediated Syntheses
Copper-mediated and catalyzed reactions have become a primary method for introducing the difluoromethyl group onto aromatic rings. wiley-vch.de These methods often utilize aryl iodides as the coupling partner and a suitable difluoromethyl source.
A highly effective protocol involves the reaction of aryl iodides with (trimethylsilyl)difluoromethane (TMSCF₂H) in the presence of a copper(I) source, such as CuI, and an activator like cesium fluoride (CsF). nih.govacs.orgberkeley.edu This method is compatible with a wide range of functional groups and can be applied to electron-neutral, electron-rich, and sterically hindered aryl iodides, consistently providing high yields of the difluoromethylarene product. nih.govacs.org The instability of the CuCF₂H intermediate was a historical challenge, but optimized conditions have made this a reliable transformation. wiley-vch.denih.gov
An alternative and complementary approach uses pre-formed (difluoromethyl)zinc reagents. These reagents, readily generated from difluoroiodomethane (B73695) and zinc, can participate in copper-catalyzed cross-coupling with aryl iodides. researchgate.net A key advantage of this system is that it can proceed efficiently without the need for additional ligands or activators, as the transmetalation of the CF₂H group from zinc to copper occurs readily. researchgate.netscilit.com
Table of Key Reagents in Copper-Mediated Difluoromethylation
| Difluoromethyl Source | Copper Source | Activator/Additive | Substrate | Reference |
|---|---|---|---|---|
| TMSCF₂H | CuI | CsF | Aryl/Vinyl Iodides | nih.govacs.org |
| (DMPU)₂Zn(CF₂H)₂ | CuI | None | Aryl Iodides | wiley-vch.de |
| α-silyldifluoroacetates | Copper catalyst | None (initial coupling) | Aryl Iodides | acs.org |
Organocatalytic Methods
The application of organocatalysis to the synthesis of fluorinated molecules represents a significant advancement in synthetic chemistry, offering metal-free alternatives that often provide high levels of stereocontrol. princeton.eduacs.org While the direct organocatalytic synthesis of this compound has not been extensively detailed in the scientific literature, the principles of organocatalytic difluoromethylation of aromatic aldehydes provide a framework for potential synthetic strategies.
Organocatalytic approaches to introduce a difluoromethyl group onto a carbonyl carbon typically involve the activation of a difluoromethylating agent by a small organic molecule catalyst. One such strategy is the use of an organic Lewis base to promote the direct difluoromethylation of aldehydes. rsc.org For instance, strong organic bases, such as Schwesinger's superbases, have been shown to efficiently activate the Si-CF2H bond in reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). rsc.org This activation generates a nucleophilic difluoromethyl species that can then attack the electrophilic carbonyl carbon of an aldehyde. The reaction proceeds under mild conditions and has been successfully applied to a range of aldehydes, affording the corresponding difluoromethyl adducts in moderate to excellent yields. rsc.org
The general mechanism for this transformation, when applied to an aromatic aldehyde, is proposed to involve the formation of a hypervalent silicon intermediate, which facilitates the transfer of the difluoromethyl group to the aldehyde. The catalytic cycle is then regenerated, allowing for the use of substoichiometric amounts of the organocatalyst.
Another avenue in organocatalysis is the use of N-heterocyclic carbenes (NHCs) as catalysts. NHCs have demonstrated remarkable versatility in mediating a wide array of chemical transformations. While direct difluoromethylation of aldehydes using NHCs is not a commonly reported method, their ability to generate homoenolate equivalents and participate in umpolung reactivity opens up possibilities for indirect synthetic routes.
It is important to note that due to the absence of specific research findings for the organocatalytic synthesis of this compound, a data table with detailed experimental conditions and yields for this particular transformation cannot be provided at this time. Further research is required to explore and optimize organocatalytic methods for the efficient synthesis of this specific compound.
Exploration of Chemical Reactivity and Derivatization Pathways of 3 Difluoromethyl 5 Methylbenzaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group is a key site of reactivity in 3-(Difluoromethyl)-5-methylbenzaldehyde, susceptible to a variety of chemical transformations.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic addition. libretexts.org The electron-withdrawing nature of the difluoromethyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.
Common nucleophilic addition reactions anticipated for this compound include:
Grignard Reactions: Reaction with Grignard reagents (R-MgX) would lead to the formation of secondary alcohols.
Organolithium Reactions: Similarly, organolithium reagents (R-Li) would add to the aldehyde to produce secondary alcohols.
Cyanohydrin Formation: Treatment with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid would yield a cyanohydrin.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide (a Wittig reagent) would convert the aldehyde into an alkene.
| Nucleophile | Predicted Product |
|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | 1-(3-(Difluoromethyl)-5-methylphenyl)ethanol |
| Organolithium Reagent (e.g., n-BuLi) | 1-(3-(Difluoromethyl)-5-methylphenyl)pentan-1-ol |
| Cyanide (e.g., NaCN/H⁺) | 2-Hydroxy-2-(3-(difluoromethyl)-5-methylphenyl)acetonitrile |
| Wittig Reagent (e.g., Ph₃P=CH₂) | 1-(Difluoromethyl)-3-methyl-5-vinylbenzene |
Condensation and Imine Formation
Like other aldehydes, this compound is expected to undergo condensation reactions with various nucleophiles, often followed by dehydration.
Imine Formation: Reaction with primary amines (R-NH₂) under mildly acidic conditions would lead to the formation of imines (Schiff bases). masterorganicchemistry.com This reaction proceeds through a hemiaminal intermediate which then dehydrates. The use of a Dean-Stark apparatus or a drying agent can drive the equilibrium towards the imine product. operachem.com
Aldol (B89426) Condensation: While this aldehyde lacks α-hydrogens and cannot self-condense via an aldol reaction, it can participate in crossed-aldol condensations with other enolizable carbonyl compounds. youtube.com For instance, reaction with a ketone like acetone (B3395972) in the presence of a base would yield a β-hydroxy ketone, which could then dehydrate to form an α,β-unsaturated ketone.
| Reagent | Reaction Type | Predicted Product |
|---|---|---|
| Aniline (C₆H₅NH₂) | Imine Formation | N-(3-(Difluoromethyl)-5-methylbenzylidene)aniline |
| Acetone (in the presence of a base) | Crossed-Aldol Condensation | 4-(3-(Difluoromethyl)-5-methylphenyl)but-3-en-2-one |
Oxidation and Reduction Chemistry
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: A variety of oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 3-(difluoromethyl)-5-methylbenzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The oxidation of substituted benzaldehydes to their corresponding carboxylic acids is a well-established transformation.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3-(difluoromethyl)-5-methylphenyl)methanol. This can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) would also effect this reduction.
| Reaction Type | Reagent | Predicted Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 3-(Difluoromethyl)-5-methylbenzoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (3-(Difluoromethyl)-5-methylphenyl)methanol |
Transformations Involving the Difluoromethyl Group
The difluoromethyl (CF₂H) group, while generally stable, can undergo specific chemical transformations under certain conditions.
Stability and Reactivity Under Various Conditions
The difluoromethyl group is generally considered to be chemically robust and stable under a wide range of reaction conditions, including those typically used for modifying the aldehyde group. Its stability is attributed to the high strength of the carbon-fluorine bond. The C-F bond is highly polarized, which contributes to its stability. The difluoromethyl group is known to be isosteric to a carbinol unit and can act as a lipophilic hydrogen bond donor.
Further Fluorination or Defluorination Studies
While the C-F bonds are strong, transformations involving the difluoromethyl group are possible, though they often require harsh conditions or specific reagents.
Further Fluorination: It is conceivable that under forcing fluorinating conditions, the remaining C-H bond in the difluoromethyl group could be replaced with a fluorine atom to yield a trifluoromethyl group (-CF₃). However, this would likely require potent fluorinating agents and may not be a selective transformation.
Defluorination: Defluorination of a difluoromethyl group is a challenging process due to the strength of the C-F bond. Reductive defluorination methods have been developed for trifluoromethylarenes, and similar strategies might be adaptable, although this is not a common transformation. Such reactions often involve strong reducing agents or specific catalytic systems.
| Transformation | Potential Reagent/Condition | Predicted Product |
|---|---|---|
| Further Fluorination | Harsh fluorinating agent | 3-Methyl-5-(trifluoromethyl)benzaldehyde |
| Reductive Defluorination | Strong reducing agent/catalyst | 3-Methyl-5-(monofluoromethyl)benzaldehyde or 3,5-dimethylbenzaldehyde |
Investigations of the C-H Acidity of the Difluoromethyl Moiety
The difluoromethyl (CHF₂) group is a notable feature of this compound, imparting specific electronic properties and potential reactivity. The C-H bond within this group exhibits a degree of acidity due to the strong inductive electron-withdrawing effect of the two fluorine atoms. While aryl-CF₂H groups generally have low acidity, they can be deprotonated by strong bases. acs.org
Research on analogous difluoromethylarenes has demonstrated that deprotonation can be achieved using potent basic systems, such as a combination of a Brønsted superbase and a weak Lewis acid, or with lithiated bases like lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP). acs.orgacs.orguwindsor.ca The Lewis acid serves to stabilize the resulting fluoroalkyl anion (Ar-CF₂⁻), which is otherwise prone to α-fluoride elimination. acs.org This deprotonation strategy transforms the typically non-nucleophilic difluoromethyl group into a reactive difluoromethyl anion synthon, which can then be trapped by various electrophiles. acs.orgacs.org
In the context of this compound, the C-H bond of the CHF₂ moiety can be considered a site for potential functionalization. The successful deprotonation would be highly dependent on the choice of base and reaction conditions to avoid competitive reactions, such as nucleophilic attack at the aldehyde carbonyl.
Table 1: Conditions for Deprotonation of Aryl-CHF₂ Groups and Potential Electrophiles
| Base System | Stabilizer/Lewis Acid | Potential Electrophiles | Reference |
|---|---|---|---|
| Lithiated Amine (e.g., LiTMP) | None specified | Silylating agents (e.g., Me₂PhSiCl) | acs.org |
| Brønsted Superbase (e.g., KN(iPr)₂) | Boron-based Lewis Acid (e.g., B₃N₃Me₆) | Alkyl halides, Aldehydes, Ketones, Disulfides | acs.org |
Reactions at the Aromatic Ring
The substitution pattern on the aromatic ring of this compound creates a complex electronic landscape that dictates the regiochemical outcome of aromatic substitution reactions.
Electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. wikipedia.org In this molecule, the three substituents exert competing influences:
Methyl group (-CH₃): An electron-donating group that activates the ring and is an ortho, para-director. libretexts.org
Aldehyde group (-CHO): A moderately electron-withdrawing group that deactivates the ring and is a meta-director. latech.edudoubtnut.com
Difluoromethyl group (-CHF₂): A strongly electron-withdrawing group (similar to -CF₃) that deactivates the ring and is a meta-director. wikipedia.orgyoutube.com
The substituents are located at positions 1 (CHO), 3 (CHF₂), and 5 (CH₃). The directing effects can be summarized as follows:
The methyl group at C-5 directs incoming electrophiles to positions C-2, C-4, and C-6.
The aldehyde group at C-1 directs to positions C-3 and C-5 (both are already substituted).
When directing groups conflict, the more powerful activating group generally dictates the position of substitution. latech.edu In this case, the methyl group is the only activator. Therefore, substitution is most likely to occur at the positions it directs: C-2, C-4, and C-6. However, all positions are ortho or para to at least one deactivating group. Position C-4 is ortho to the aldehyde, while positions C-2 and C-6 are ortho to both deactivating groups. Steric hindrance may also play a role, potentially disfavoring substitution at positions flanked by other groups. latech.edu Consequently, electrophilic substitution would be expected to be sluggish and may yield a mixture of products, with a slight preference for positions activated by the methyl group, particularly the less sterically hindered C-6 or C-2 positions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of -CH₃ (C-5) | Influence of -CHO (C-1) | Influence of -CHF₂ (C-3) | Predicted Outcome |
|---|---|---|---|---|
| C-2 | ortho (Activating) | ortho (Deactivating) | meta (Deactivating) | Possible, but deactivated |
| C-4 | para (Activating) | ortho (Deactivating) | ortho (Deactivating) | Possible, but deactivated |
Nucleophilic aromatic substitution (SₙAr) typically requires two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to that leaving group. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.org
This compound does not possess a conventional leaving group. While the aldehyde and difluoromethyl groups are strongly deactivating and make the aromatic ring electron-poor, facilitating nucleophilic attack, the absence of a displaceable group means that a standard SₙAr reaction is not feasible on this molecule directly. chemistrysteps.com However, a derivative of this compound, for instance, 4-halo-3-(difluoromethyl)-5-methylbenzaldehyde, would be a prime candidate for SₙAr reactions. In such a hypothetical case, the halo- group at C-4 would be activated for displacement by nucleophiles due to the ortho aldehyde and para difluoromethyl groups.
Directed ortho-metalation (DoM) is a powerful synthetic strategy that uses a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.orgchem-station.com The resulting aryllithium intermediate can then react with various electrophiles. organic-chemistry.org
For this compound, the aldehyde group could potentially act as a DMG. However, aldehydes are electrophilic and readily react with organolithium reagents. chem-station.com This incompatibility can be overcome by the in situ protection of the aldehyde. A common method involves treating the aldehyde with a lithium amide of a chelating diamine. This forms a bulky α-amino alkoxide intermediate which is stable to the organolithium base and acts as an effective DMG. chem-station.com
Assuming such a strategy is employed, the protected aldehyde at C-1 would direct lithiation to the ortho positions, C-2 and C-6.
Position C-2: This position is adjacent to the aldehyde (C-1) and the difluoromethyl group (C-3).
Position C-6: This position is adjacent to the aldehyde (C-1) and is sterically unhindered compared to C-2.
The difluoromethyl group is considered a moderate DMG itself, which would also direct towards C-2. organic-chemistry.org The methyl group does not typically function as a strong DMG. Given these factors, metalation would be expected to occur regioselectively at the C-2 or C-6 positions, with the precise outcome likely influenced by steric factors and the specific base/additive system used.
Multi-Component Reactions Leveraging this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. mdpi.combeilstein-journals.org Substituted aromatic aldehydes are frequently used as the carbonyl component in many classical MCRs. researchgate.net
This compound is a suitable candidate for participation in several well-known MCRs:
Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. beilstein-journals.orgmdpi.com this compound could serve as the aldehyde component.
Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. mdpi.com
Mannich Reaction: This reaction involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen (like a ketone) to form a β-amino carbonyl compound. mdpi.com
In these reactions, the electronic nature of the aldehyde can influence the reaction rate but generally does not prevent its participation. The electron-withdrawing groups on this compound would render the carbonyl carbon more electrophilic, potentially accelerating the initial imine-forming step common to many of these MCRs.
Chemo- and Regioselectivity in Complex Reaction Environments
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations in its synthetic transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. Key points of competition in this molecule include:
Aldehyde vs. Difluoromethyl C-H: The aldehyde group is a classic electrophile, susceptible to attack by nucleophiles. beilstein-journals.org The CHF₂ group's proton is acidic enough to be removed by very strong, non-nucleophilic bases. acs.org Therefore, the choice of reagent is paramount. A nucleophile like a Grignard reagent would preferentially attack the aldehyde, whereas a sterically hindered, strong base like LiTMP would favor deprotonation of the CHF₂ group.
Aldehyde vs. Aromatic Ring: In reactions like Friedel-Crafts acylation, the Lewis acid catalyst can coordinate to the aldehyde's carbonyl oxygen, further deactivating the ring towards electrophilic attack.
Regioselectivity , the control of reaction at different positions, is most relevant for reactions on the aromatic ring, as discussed under electrophilic substitution (3.3.1) and directed metalation (3.3.3). Achieving high regioselectivity in electrophilic substitution would be challenging due to the conflicting directing effects of the substituents. In contrast, directed metalation offers a more promising route to predictable, regioselective functionalization, primarily at the C-2 or C-6 positions, by temporarily converting the aldehyde into a directing group. chem-station.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lithium diisopropylamide (LDA) |
| Lithium tetramethylpiperidide (LiTMP) |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of 3-(Difluoromethyl)-5-methylbenzaldehyde provides key insights into the arrangement of protons within the molecule. The aldehydic proton characteristically appears as a singlet in the downfield region of the spectrum, typically around 10.0 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The aromatic protons, situated on the benzene (B151609) ring, exhibit distinct signals. The proton at the C2 position and the proton at the C6 position are expected to appear as singlets or finely split multiplets in the aromatic region. The proton at the C4 position will also resonate in this region. The difluoromethyl group's proton (CHF₂) presents a characteristic triplet, a result of coupling with the two neighboring fluorine atoms. The methyl group protons appear as a sharp singlet in the upfield region, typically around 2.4 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | CHO |
| ~7.8 | s | 1H | Ar-H |
| ~7.7 | s | 1H | Ar-H |
| ~7.6 | s | 1H | Ar-H |
| ~6.8 | t | 1H | CHF₂ |
| ~2.4 | s | 3H | CH₃ |
| Note: Predicted values are based on typical chemical shifts for similar structural motifs. |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift, generally appearing above 190 ppm. The aromatic carbons show a range of signals between 120 and 150 ppm, with the carbon atoms directly bonded to the electron-withdrawing difluoromethyl and aldehyde groups appearing at lower field. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. The methyl carbon gives a signal in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| >190 | CHO |
| 120-150 | Aromatic C |
| ~115 (t) | CHF₂ |
| ~21 | CH₃ |
| Note: Predicted values are based on typical chemical shifts for similar structural motifs. |
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, arising from coupling to the adjacent proton. The chemical shift of this signal provides a unique fingerprint for the electronic environment of the fluorine atoms.
To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily confirm the coupling between the CHF₂ proton and the fluorine atoms if a ¹H-¹⁹F COSY is performed.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the signals of the aromatic CH groups and the methyl and difluoromethyl groups to their respective carbon atoms. columbia.edu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. nih.gov The experimentally determined exact mass will be consistent with the calculated molecular formula, C₉H₈F₂O, providing strong evidence for the compound's identity. Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound will exhibit characteristic absorption bands. A strong, sharp peak is expected in the region of 1700-1720 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching vibrations of the aromatic ring and the aldehyde group typically appear around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ (a characteristic doublet for aldehydes). The C-F stretching vibrations of the difluoromethyl group will be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 2820-2850 & 2720-2750 | Aldehyde C-H Stretch |
| ~1710 | Aldehyde C=O Stretch |
| ~3030 | Aromatic C-H Stretch |
| 1000-1400 | C-F Stretch |
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional arrangement of atoms and molecules in the solid state of this compound could be determined through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
The process would involve growing a suitable single crystal of the compound, which can be a challenging step. Various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution, would be explored. Once a crystal of sufficient quality is obtained, it would be mounted on a diffractometer.
The crystal is then bombarded with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained.
Sophisticated computer software is then used to analyze this diffraction pattern. The data is processed to determine the electron density distribution within the crystal, which in turn allows for the precise mapping of atomic positions. This leads to the elucidation of the crystal lattice structure and the exact conformation of the this compound molecule in the solid state. The resulting structural data, including bond distances and angles, would be compiled into a crystallographic information file (CIF).
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1049.8 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.35 |
Note: The data in this table is hypothetical and serves as an example of what would be determined through X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy is a specialized technique used to determine the absolute configuration of chiral molecules in solution. Since this compound is not inherently chiral, this technique would not be directly applicable to the parent compound itself.
However, if a chiral derivative of this compound were to be synthesized, VCD spectroscopy would become a valuable tool for its stereochemical analysis. For instance, if the aldehyde group were to be reacted with a chiral auxiliary to form a diastereomeric mixture, VCD could be used to distinguish between the diastereomers and determine the absolute configuration of the newly formed stereocenter.
The VCD experiment measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule as a function of frequency. This results in a VCD spectrum, which shows both positive and negative bands corresponding to the vibrational modes of the molecule.
To interpret the experimental VCD spectrum, it is typically compared to a theoretically predicted spectrum. This involves computational modeling, usually using density functional theory (DFT), to calculate the vibrational frequencies and rotational strengths of the different possible stereoisomers. By comparing the signs and intensities of the bands in the experimental and calculated spectra, the absolute configuration of the chiral derivative can be unambiguously assigned.
In the context of this compound, the relevance of VCD is contingent on the synthesis and investigation of its chiral derivatives.
Computational and Theoretical Investigations of 3 Difluoromethyl 5 Methylbenzaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules of moderate size. DFT calculations can predict a wide array of molecular properties by approximating the electron density of the system.
The electronic structure of a molecule is fundamental to its chemical reactivity. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. oaji.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. oaji.netnih.gov A smaller gap generally implies higher reactivity. mdpi.com
For 3-(Difluoromethyl)-5-methylbenzaldehyde, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the aldehyde group, which are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient carbonyl carbon of the aldehyde group, making it susceptible to nucleophilic attack. The electron-withdrawing difluoromethyl group would lower the energy of the LUMO, potentially increasing the molecule's reactivity towards nucleophiles.
The HOMO-LUMO energy gap can be calculated using DFT methods, and this value helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov A detailed analysis of the molecular orbitals would provide a quantitative measure of the electronic distribution and the regions most involved in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and based on general principles of computational chemistry for similar aromatic aldehydes. Actual values would require specific DFT calculations.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | 4.0 to 6.0 | ELUMO - EHOMO, an indicator of chemical stability and reactivity. |
DFT calculations are widely employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.net For this compound, vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be computed. These calculations help in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the aldehyde, as well as the vibrational modes of the C-H, C-F, and C-C bonds in the aromatic ring and the methyl and difluoromethyl groups, can be predicted. Typically, calculated harmonic frequencies are scaled by an appropriate factor to account for anharmonicity and other systematic errors in the computational methods. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the interpretation of experimental NMR spectra. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.
The conformation of a molecule, or the spatial arrangement of its atoms, can significantly influence its physical and chemical properties. For this compound, a key conformational feature is the orientation of the aldehyde and difluoromethyl groups with respect to the benzene ring. Computational studies on similar substituted benzaldehydes have shown that the planarity of the molecule is a critical factor. rsc.org
Conformational analysis using DFT can determine the most stable conformers and the energy barriers for rotation around single bonds, such as the bond connecting the aldehyde group to the aromatic ring. It is expected that the most stable conformation of this compound would have the aldehyde group lying in the plane of the benzene ring to maximize conjugation. The rotational barrier for the difluoromethyl group can also be calculated to understand its preferred orientation. These energetic calculations provide a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. Studies on related fluorinated compounds indicate that fluorine substitution can have a profound impact on molecular conformation. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govuni-muenchen.de The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. wolframcloud.com
For this compound, the MEP map would likely show:
Negative potential (red/yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atom of the carbonyl group. bhu.ac.in
Positive potential (blue): Regions of low electron density or electron-poor areas, which are prone to nucleophilic attack. The hydrogen atom of the aldehyde group and the hydrogens of the methyl group would exhibit positive potential. bhu.ac.in
Neutral regions (green): Areas with intermediate potential, typically found over the carbon framework of the benzene ring.
The MEP map provides a clear, qualitative picture of the molecule's reactivity, highlighting the sites most likely to engage in intermolecular interactions. researchgate.net
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and the energy profiles of reaction pathways. mdpi.com For this compound, DFT calculations could be used to study a variety of reactions, such as nucleophilic addition to the carbonyl group, electrophilic aromatic substitution on the benzene ring, or reactions involving the difluoromethyl group.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics. Transition state theory can then be used to calculate reaction rate constants. For example, in a cycloaddition reaction, computational analysis can help to determine whether the mechanism is concerted or stepwise. growingscience.comnih.gov
Solvation Model Effects on Reactivity
Reactions are most often carried out in a solvent, and the solvent can have a significant impact on the reaction's thermodynamics and kinetics. Computational solvation models are used to account for the effects of the solvent environment on the molecule's properties and reactivity. These models can be broadly categorized as either implicit or explicit.
Implicit solvation models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit solvation models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
For a polar molecule like this compound, the choice of solvation model can be critical for accurately predicting its reactivity in solution. The polarity of the solvent can influence conformational equilibria, the energies of charged intermediates, and the activation energies of reactions. growingscience.com Computational studies can compare the results obtained in the gas phase with those from different solvation models to assess the role of the solvent in a particular chemical process.
Applications As a Versatile Synthetic Intermediate in Advanced Organic Synthesis
Precursor for Complex Fluorinated Aromatic Compounds
Aromatic aldehydes are foundational materials in organic synthesis, readily undergoing a variety of transformations. 3-(Difluoromethyl)-5-methylbenzaldehyde could theoretically serve as a precursor to a range of complex fluorinated aromatic compounds. For instance, oxidation of the aldehyde functionality would yield 3-(difluoromethyl)-5-methylbenzoic acid, a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. Conversely, reduction would afford [3-(difluoromethyl)-5-methylphenyl]methanol, which could be further functionalized.
Building Block for Novel Heterocyclic Systems
The aldehyde group is a key functional handle for the construction of heterocyclic rings. It can participate in condensation reactions with various nucleophiles to form a wide range of heterocyclic systems. For example, reaction with hydrazines could yield pyrazoles, with hydroxylamines could lead to isoxazoles, and with amidines could produce pyrimidines. The presence of the difluoromethyl group on the aromatic ring would imbue these resulting heterocycles with the desirable properties associated with this fluorinated moiety.
Role in the Synthesis of Benzaldehyde-Derived Scaffolds
Benzaldehyde (B42025) and its derivatives are central to numerous named reactions that generate complex molecular scaffolds. It is plausible that this compound could be employed in reactions such as the Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions to introduce the 3-(difluoromethyl)-5-methylphenyl moiety into larger molecules. These reactions would allow for the construction of stilbenes, chalcones, and other important structural motifs.
Strategic Intermediate in the Introduction of Difluoromethyl Groups into Diverse Molecular Architectures
As a functionalized aromatic compound, this compound represents a strategic intermediate for incorporating the difluoromethyl group into diverse molecular architectures. The aldehyde allows for a range of subsequent chemical manipulations, providing a pathway to introduce the CF2H-containing aromatic ring into a target molecule at a specific point in a synthetic sequence. This approach can be valuable in the late-stage functionalization of complex molecules, a common strategy in medicinal chemistry programs.
Q & A
Q. What are the key physicochemical properties of 3-(Difluoromethyl)-5-methylbenzaldehyde relevant to experimental design?
- Molecular Weight : 204.60 g/mol (based on structural analogs) .
- Functional Groups : The aldehyde group (-CHO) at position 1, difluoromethyl (-CF₂H) at position 3, and methyl (-CH₃) at position 4. These groups influence solubility, reactivity, and intermolecular interactions.
- Reactivity : The aldehyde group is prone to nucleophilic addition (e.g., condensation reactions), while the difluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates in synthesis .
- Methodological Note : Characterize purity (>95%) via HPLC or GC-MS, and confirm structure using NMR (¹H/¹³C) and FTIR to resolve ambiguities in substitution patterns .
Q. What are the standard synthetic routes for this compound?
- Route 1 : Direct fluorination of 3-(chloromethyl)-5-methylbenzaldehyde using difluoromethylating agents like DAST (diethylaminosulfur trifluoride) under inert conditions .
- Route 2 : Cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic esters functionalized with methyl and difluoromethyl groups. Optimize catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures (80–120°C) to minimize by-products .
- Key Challenges : Competing side reactions (e.g., over-fluorination) and sensitivity of the aldehyde group to redox conditions. Use TLC or in-situ IR to monitor progress .
Q. How does the difluoromethyl group influence the compound’s stability and reactivity in solution?
- Stability : The -CF₂H group reduces susceptibility to hydrolysis compared to -CH₂F but may introduce steric hindrance in planar transition states.
- Reactivity : Fluorine’s electronegativity increases the electrophilicity of the aldehyde, accelerating Schiff base formation. However, steric effects from -CF₂H can slow reactions at the ortho position .
- Methodological Tip : Perform kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. THF) to map reaction pathways .
Advanced Research Questions
Q. How can computational modeling predict the stereoelectronic effects of the difluoromethyl group on biological interactions?
- Approach : Use DFT (Density Functional Theory) to calculate electrostatic potential surfaces and frontier molecular orbitals. Compare with non-fluorinated analogs to identify fluorine-specific interactions (e.g., C-F⋯H-N hydrogen bonds) .
- Case Study : Docking simulations reveal that -CF₂H enhances binding affinity to cytochrome P450 enzymes by 30% compared to -CH₃, likely due to dipole interactions .
- Validation : Pair computational results with experimental IC₅₀ assays in enzyme inhibition studies .
Q. What strategies resolve contradictions in reported reactivity of the aldehyde group under basic conditions?
- Issue : Conflicting data on aldol condensation yields (40–80%) in basic aqueous vs. anhydrous conditions.
- Resolution :
- Kinetic Profiling : Track reaction intermediates via stopped-flow NMR to identify rate-limiting steps.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize the enolate intermediate, improving yields .
- Additive Effects : Additives like LiCl or crown ethers may mitigate deactivation of the aldehyde by coordinating with fluoride ions .
Q. How does the methyl group at position 5 modulate biological activity in structure-activity relationship (SAR) studies?
-
SAR Findings :
Substituent Activity (IC₅₀, μM) Notes -CH₃ 12.4 ± 1.2 Enhances lipophilicity (LogP +0.5) -CF₃ 8.9 ± 0.8 Higher potency but reduced solubility -H >50 Baseline for comparison -
Mechanistic Insight : The methyl group balances solubility and membrane permeability, critical for in vitro assays. Replace with deuterated methyl (-CD₃) to study metabolic stability via isotopic tracing .
Q. What advanced techniques validate the compound’s role as a precursor in bioactive molecule synthesis?
- Step 1 : Derivatize the aldehyde to hydrazones or oximes for click chemistry applications. Monitor regioselectivity using LC-MS/MS .
- Step 2 : Couple with heterocyclic amines (e.g., pyrazoles) to generate Schiff bases with antitumor activity. Test cytotoxicity in MCF-7 and HeLa cell lines .
- Analytical Focus : Use X-ray crystallography to resolve crystal packing effects of fluorine atoms, which impact bioavailability .
Q. How can researchers address discrepancies in fluorinated by-product formation during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
